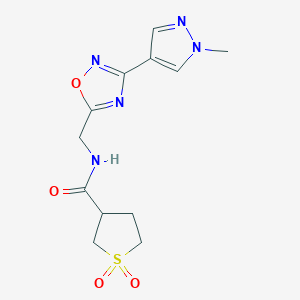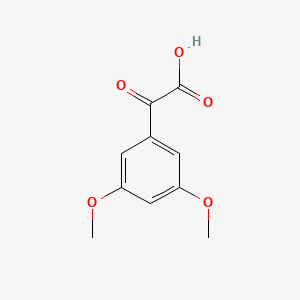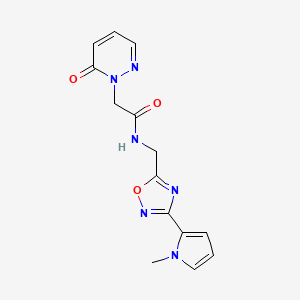
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide" is a synthesized organic compound. This complex molecule is characterized by a combination of heterocyclic rings, including a pyrazole and oxadiazole moiety, linked to a tetrahydrothiophene backbone with a carboxamide group. Such structures often present interesting properties useful in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, beginning with the preparation of the 1-methyl-1H-pyrazole derivative. This is achieved through alkylation of pyrazole. The next step includes forming the 1,2,4-oxadiazole ring via a cyclization reaction, usually involving hydrazides and nitriles under acidic or basic conditions.
Finally, these intermediates are coupled with a tetrahydrothiophene derivative, followed by the introduction of the carboxamide and dioxide functionalities. The precise conditions, such as temperature, solvents, and catalysts, would vary depending on the availability of starting materials and desired yields.
Industrial Production Methods
Scaling up the production for industrial purposes would involve optimizing these reactions for bulk synthesis, ensuring safety, efficiency, and cost-effectiveness. This might include utilizing continuous flow reactors, enhancing reaction kinetics through better catalysts, and ensuring stringent control of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially altering its functional groups.
Reduction: : Under specific conditions, reduction reactions might target the dioxide group, among others.
Substitution: : Various nucleophilic or electrophilic substitutions can occur on the heterocyclic rings or the carboxamide group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide can be typical reagents.
Reduction: : Sodium borohydride or hydrogenation using palladium catalysts are common.
Substitution: : Halogenated solvents, strong bases like sodium hydroxide, or acidic conditions using sulfuric acid might be used.
Major Products
Reactions often yield derivatives with modified functional groups, retaining the core heterocyclic structure while introducing new chemical functionalities that can provide different properties.
Scientific Research Applications
Chemistry
In chemistry, the compound is studied for its unique structure, enabling the exploration of heterocyclic chemistry and potential development of new synthetic routes and derivatives.
Biology
Biologically, its structure makes it a candidate for drug design, particularly in targeting specific enzymes or receptors due to the presence of multiple functional groups that can interact biologically.
Medicine
In medicinal research, such compounds are investigated for their therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties, owing to their bioactive heterocyclic cores.
Industry
Industrially, the compound can be utilized in materials science for developing new polymers or in the agriculture sector for designing new agrochemicals.
Mechanism of Action
The effects of this compound are primarily exerted through its interaction with specific molecular targets. Its heterocyclic rings can interact with proteins, enzymes, and receptors, either inhibiting or activating their functions. The pathway involves binding at the active sites of these biological macromolecules, modifying their activity, and subsequently affecting cellular processes.
Comparison with Similar Compounds
Comparing with other heterocyclic compounds, "N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide" stands out due to its unique combination of functional groups and their arrangement. Similar compounds might include those with pyrazole and oxadiazole moieties but differ in their linkage or additional groups, such as:
1-(3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanone
N-(3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanesulfonamide
In comparison, our compound's unique tetrahydrothiophene backbone and carboxamide dioxide groups give it distinct physical and chemical properties, making it a subject of interest for further study.
Conclusion
"this compound" showcases how intricate chemical synthesis can lead to the creation of compounds with multifaceted applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a fascinating subject for ongoing research and potential technological advancements.
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,1-dioxothiolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4S/c1-17-6-9(4-14-17)11-15-10(21-16-11)5-13-12(18)8-2-3-22(19,20)7-8/h4,6,8H,2-3,5,7H2,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZHNLKAMVFCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide](/img/structure/B2497960.png)


![4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2497965.png)

![(E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2497968.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2497969.png)



![2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2497974.png)

